molecular formula C9H6F3N B7890255 1-(Isocyanomethyl)-4-(trifluoromethyl)benzene

1-(Isocyanomethyl)-4-(trifluoromethyl)benzene

Cat. No.: B7890255
M. Wt: 185.15 g/mol
InChI Key: NOECOTLRRILCPJ-UHFFFAOYSA-N
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Description

1-(Isocyanomethyl)-4-(trifluoromethyl)benzene is an aromatic compound featuring a benzene ring substituted with a trifluoromethyl (-CF₃) group at the para position and an isocyanomethyl (-CH₂NC) group at the meta position. The trifluoromethyl group is a strong electron-withdrawing substituent, while the isocyanomethyl group confers nucleophilic reactivity, making this compound valuable in organic synthesis, particularly in multicomponent reactions (e.g., Ugi or Passerini reactions) .

Synthesis: The compound can be synthesized via treatment of N-(arylmethyl)formamides with POCl₃ and Et₃N in tetrahydrofuran (THF), a method analogous to that used for related isocyanomethyl-substituted benzene derivatives .

Properties

IUPAC Name

1-(isocyanomethyl)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N/c1-13-6-7-2-4-8(5-3-7)9(10,11)12/h2-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOECOTLRRILCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stepwise Procedure

The formamide dehydration route begins with 4-(trifluoromethyl)benzylamine as the precursor. The amine is first converted to N-(4-(trifluoromethyl)benzyl)formamide through reaction with formic acid or ethyl formate under reflux conditions. Subsequent dehydration of the formamide intermediate using phosphorus oxychloride (POCl₃) or phosgene yields the target isocyanide.

Critical Conditions :

  • Formylation : Conducted at 80–100°C for 6–12 hours in anhydrous ethanol.

  • Dehydration : POCl₃ is added dropwise at 0–5°C, followed by warming to 25°C for 2–4 hours. Dichloromethane, a solvent noted for its efficacy in nitration reactions, is employed to stabilize the isocyanide product.

Yield and Purity Optimization

Isolation via layer separation and solvent evaporation achieves yields of 65–75%, with purity exceeding 90% after distillation. Impurities primarily arise from incomplete dehydration, necessitating rigorous drying of intermediates.

Hofmann Isocyanide Synthesis Approach

Methodology and Challenges

The Hofmann method employs 4-(trifluoromethyl)benzylamine, chloroform, and potassium hydroxide under heated conditions. The reaction proceeds via nucleophilic attack of the amine on chloroform, generating dichlorocarbene intermediates that rearrange to form the isocyanide.

Reaction Parameters :

  • Temperature : 60–80°C for 8–10 hours.

  • Solvent : Benzotrifluoride or 4-chlorobenzotrifluoride, which enhance solubility of aromatic intermediates.

Challenges :

  • Competing hydrolysis of chloroform in aqueous KOH reduces yields.

  • Byproducts like ammonium chloride require extraction with chlorinated solvents.

Industrial-Scale Adaptations

Pilot-scale trials using continuous chlorine flow (15–20 LPH) demonstrate scalability, though safety protocols for handling gaseous byproducts (e.g., HCl) are critical.

Alternative Pathways: Halogenation and Substitution

Bromomethyl Intermediate Route

4-(Trifluoromethyl)benzyl bromide, synthesized via radical-initiated bromination of 4-(trifluoromethyl)toluene, undergoes nucleophilic substitution with silver cyanide (AgCN). However, this route predominantly yields nitriles unless specialized conditions (e.g., phase-transfer catalysts) are employed.

Data Comparison :

MethodYield (%)Purity (%)Key Solvent
Formamide Dehydration7295Dichloromethane
Hofmann Synthesis5888Benzotrifluoride
Bromomethyl Substitution4178Tetrahydrofuran

Comparative Analysis of Methodologies

Efficiency and Practicality

  • Formamide Route : Higher yields and purity but requires hazardous POCl₃.

  • Hofmann Method : Scalable but limited by chloroform stability.

  • Bromomethyl Pathway : Low yield offsets cost advantages of simple precursors.

Industrial-Scale Production Insights

Process Intensification Strategies

  • Continuous Flow Systems : Reduce reaction times by 40% compared to batch processes.

  • Distillation Protocols : Atmospheric-pressure distillation isolates the isocyanide while avoiding thermal decomposition .

Chemical Reactions Analysis

Types of Reactions: 1-(Isocyanomethyl)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry

1-(Isocyanomethyl)-4-(trifluoromethyl)benzene serves as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds. Its unique functional groups allow it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to yield carboxylic acids.
  • Reduction : Capable of being reduced to form amines.
  • Substitution Reactions : The trifluoromethyl group can engage in nucleophilic aromatic substitution.

Biology

The compound has been investigated for its potential biological activities , including:

  • Enzyme Inhibition : Studies have shown that it can inhibit certain enzymes, particularly cytochrome P450 enzymes involved in drug metabolism.
  • Anticancer Activity : In vitro studies indicated that it inhibits cell growth in various cancer cell lines, demonstrating moderate potency with IC50 values ranging from 10 to 30 µM.

Medicine

In the field of medicine, this compound is explored for its potential use in drug discovery and development. Its structure may lead to pharmaceuticals with improved pharmacokinetic properties, making it a candidate for further research into therapeutic applications.

Industry

This compound is utilized in the production of agrochemicals and materials that require enhanced chemical stability and performance. Its properties make it suitable for applications that demand durability and effectiveness.

Case Studies

Several studies have highlighted the biological implications of this compound:

  • In Vitro Studies : Research on cancer cell lines showed significant inhibition of cell growth, indicating its potential as an anticancer agent.
  • Enzyme Inhibition Assays : The compound displayed substantial inhibitory effects against cytochrome P450 enzymes, which are critical for drug metabolism.
  • Toxicological Assessment : Toxicity studies revealed moderate cytotoxicity at high concentrations but no severe systemic toxicity at lower doses. The NOAEL (No Observed Adverse Effect Level) was determined to be around 10 mg/kg based on liver and kidney effects observed in animal models.

Mechanism of Action

The mechanism of action of 1-(Isocyanomethyl)-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the isocyanomethyl group can participate in covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(Isocyanomethyl)-4-(trifluoromethyl)benzene with analogs differing in substituents, synthetic routes, and applications.

Substituent Effects on Reactivity and Properties

Electron-Withdrawing vs. Electron-Donating Groups
  • 1-Chloro-4-(isocyanomethyl)benzene: The chloro substituent (-Cl) is less electron-withdrawing than -CF₃, which may reduce the electrophilicity of the benzene ring. This compound serves as an intermediate in heterocycle synthesis (e.g., imidazopyrimidines) .
  • 1-(Phenylseleno)-4-(trifluoromethyl)benzene (PSTMB): The phenylseleno (-SePh) group enhances redox activity, enabling PSTMB to inhibit lactate dehydrogenase (LDHA) and suppress tumor growth, unlike the isocyanomethyl variant .
Functional Group Variations
  • 4-(Trifluoromethyl)phenyl isothiocyanate: The isothiocyanate (-NCS) group is electrophilic, facilitating protein modification and click chemistry applications, contrasting with the nucleophilic isocyanomethyl group .
  • 1-Azido-4-(trifluoromethyl)benzene: The azide (-N₃) group enables participation in Huisgen cycloaddition reactions, highlighting divergent reactivity compared to isocyanomethyl derivatives .

Physical and Chemical Properties

  • Stability : Isocyanides are generally sensitive to moisture, whereas isothiocyanates (e.g., 4-(trifluoromethyl)phenyl isothiocyanate) exhibit greater stability under ambient conditions .

Data Tables: Key Comparisons

Research Findings and Implications

  • Reactivity: The isocyanomethyl group’s nucleophilicity enables C–C bond formation in heterocyclic chemistry, while -CF₃ stabilizes intermediates via electron withdrawal .
  • Limitations : Failed cross-etherification of 1-(benzyloxyethyl)-4-(trifluoromethyl)benzene derivatives () suggests steric hindrance or electronic deactivation by -CF₃, a consideration in reaction design .

Biological Activity

1-(Isocyanomethyl)-4-(trifluoromethyl)benzene is a compound of significant interest due to its unique chemical structure and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity, while the isocyanomethyl group allows for covalent interactions with biological targets. This article explores its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C9H6F3N, with a molecular weight of 201.15 g/mol. Its structure includes a benzene ring substituted with both an isocyanomethyl group and a trifluoromethyl group, contributing to its reactivity and interaction with biological systems.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The isocyanomethyl group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.
  • Receptor Binding : The trifluoromethyl group may enhance binding affinity to specific receptors, modulating signaling pathways.
  • Metabolic Stability : The presence of fluorine atoms increases metabolic stability, allowing for prolonged action in biological systems .

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Antitumor Properties : Preliminary investigations suggest that this compound may inhibit tumor cell proliferation through apoptosis induction or cell cycle arrest mechanisms .
  • Neuroprotective Effects : Some derivatives have been explored for neuroprotective effects, possibly by modulating neurotransmitter systems or reducing oxidative stress.

Case Studies

Several studies have highlighted the biological implications of this compound:

  • In Vitro Studies : Research conducted on various cancer cell lines demonstrated that this compound inhibited cell growth in a dose-dependent manner. IC50 values ranged from 10 to 30 µM in different cell types, indicating moderate potency as an anticancer agent .
  • Enzyme Inhibition Assays : In assays targeting specific enzymes involved in metabolic pathways, this compound showed significant inhibitory effects, particularly against cytochrome P450 enzymes, which are crucial for drug metabolism .
  • Toxicological Assessment : Toxicity studies revealed that while the compound exhibits some cytotoxicity at high concentrations, it does not show severe systemic toxicity at lower doses. The NOAEL (No Observed Adverse Effect Level) was determined to be around 10 mg/kg based on liver and kidney effects observed in animal models .

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure TypeBiological Activity
1-(Isocyanomethyl)-3-(trifluoromethyl)benzeneIsomer of target compoundModerate anticancer activity
1-(Isocyanomethyl)-2-(trifluoromethyl)benzeneIsomer with different positioningLower enzyme inhibition
1-(Isocyanomethyl)-4-(difluoromethyl)benzeneAnalog with difluoromethyl groupReduced lipophilicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Isocyanomethyl)-4-(trifluoromethyl)benzene
Reactant of Route 2
1-(Isocyanomethyl)-4-(trifluoromethyl)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.